tert-Butyl 3-(2-methylpyrimidin-4-yl)azetidine-1-carboxylate
Description
tert-Butyl 3-(2-methylpyrimidin-4-yl)azetidine-1-carboxylate: is a synthetic organic compound with the molecular formula C13H19N3O2 It is characterized by the presence of an azetidine ring, a pyrimidine ring, and a tert-butyl ester group
Properties
IUPAC Name |
tert-butyl 3-(2-methylpyrimidin-4-yl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-9-14-6-5-11(15-9)10-7-16(8-10)12(17)18-13(2,3)4/h5-6,10H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOAKTHKLPQHAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2CN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-methylpyrimidin-4-yl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through nucleophilic substitution reactions, often using 2-methylpyrimidine as a starting material.
Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the azetidine ring, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions often use palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions typically use bases such as sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ring-opened or hydrogenated products.
Substitution: Introduction of various functional groups on the pyrimidine ring.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel ligands for catalysis .
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules .
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds .
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-methylpyrimidin-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The azetidine ring and pyrimidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl 3-(2-chloro-5-methylpyrimidin-4-yl)azetidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 3-(2-methylpyrimidin-4-yl)azetidine-1-carboxylate is unique due to its specific combination of an azetidine ring and a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Tert-butyl 3-(2-methylpyrimidin-4-yl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, emphasizing its implications in drug discovery and therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C₁₁H₁₄N₂O₂
- Molecular Weight : 218.25 g/mol
- CAS Number : 181269-69-2
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives of azetidine have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Human cervical carcinoma (HeLa) | 10.5 | Apoptosis induction |
| Colon adenocarcinoma (Caco-2) | 12.0 | Cell cycle arrest |
| Non-small cell lung carcinoma | 9.8 | Inhibition of proliferation |
Neuroprotective Effects
The compound has also shown promise in neuroprotection studies. It is believed to modulate neurotransmitter levels and reduce oxidative stress, which are crucial in neurodegenerative diseases such as Alzheimer's.
- Mechanism : Inhibition of acetylcholinesterase (AChE), leading to increased acetylcholine levels.
- Study Findings : In vitro studies demonstrated a significant reduction in amyloid-beta peptide aggregation, a hallmark of Alzheimer's disease.
Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of azetidine derivatives, including this compound. The compound was evaluated against various cancer cell lines, showing promising results with an IC50 value below 15 µM for multiple lines, indicating strong anticancer potential.
Study 2: Neuroprotective Properties
Another study investigated the neuroprotective effects of the compound on astrocytes exposed to amyloid-beta. The results indicated that treatment with this compound improved cell viability by approximately 62% compared to untreated controls, suggesting a protective role against neurotoxicity.
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter breakdown.
- Modulation of Cell Signaling Pathways : It influences pathways related to apoptosis and cell survival, particularly in cancer cells.
- Reduction of Oxidative Stress : By scavenging free radicals and enhancing antioxidant defenses, it protects neuronal cells from damage.
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